N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[Ethyl(phenyl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (let’s call it Compound X for brevity) is a complex organic molecule with the following chemical formula:
C26H24N2O5S
. It belongs to the class of chromene derivatives and exhibits interesting properties due to its unique structure.Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . The specific synthetic steps and reaction conditions would depend on the chosen route.
Industrial Production: For industrial-scale production, optimization of the synthetic route is crucial to achieve high yields and cost-effectiveness. Researchers have developed green and efficient methods for synthesizing similar compounds . These methods focus on minimizing environmental impact and maximizing yield.
Chemical Reactions Analysis
Compound X can undergo several types of reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl rings can be replaced. Common reagents include boron-based compounds (e.g., boronic acids), transition metal catalysts (such as palladium), and appropriate solvents.
Major products formed from these reactions include derivatives with altered functional groups or side chains.
Scientific Research Applications
Compound X has diverse applications:
Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for materials or specialty chemicals.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Compound X can be compared with other chromene derivatives, emphasizing its unique features. Similar compounds include those with sulfonamide moieties or related heterocyclic structures.
Properties
Molecular Formula |
C26H24N2O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H24N2O5S/c1-4-28(20-8-6-5-7-9-20)34(31,32)21-13-11-19(12-14-21)27-26(30)24-16-23(29)22-15-10-17(2)18(3)25(22)33-24/h5-16H,4H2,1-3H3,(H,27,30) |
InChI Key |
ZCLXXLZLPZNUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C |
Origin of Product |
United States |
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